Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl
Overview
Description
Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl (DPHV) is an organic compound that is commonly used in scientific research. It is a derivative of porphyrin, which is a naturally occurring macrocycle containing four pyrrole units. DPHV is known to have a variety of biochemical and physiological effects, and it is used in laboratory experiments to study a range of topics.
Scientific Research Applications
Synthesis and Characterization
- Deuteroporphyrin IX derivatives have been synthesized and characterized for various applications. Shiau et al. (1990) focused on synthesizing isomeric monoacetylmono(1-hydroxyethyl) deuteroporphyrins, using proton NMR NOE experiments and chemical transformations to characterize the isomers and their individual deuteration at specific positions (Shiau et al., 1990).
Regioselective Syntheses for Drug Development
- Pandey et al. (1991) used deuteroporphyrin IX derivatives to synthesize a series of regiochemically pure ether-linked porphyrin dimers and trimers related to an anticancer drug, Photofrin-II®. These compounds were evaluated for their in vivo photosensitizing ability (Pandey et al., 1991).
Structural and Synthetic Studies
- The synthesis and structural assignments of derivatives of deuteroporphyrin-IX were rigorously defined through various chemical processes, as reported by Clezy and Diakiw (1975). This work involved interconversions via the hydroxyethyl, vinyl, and formyl derivatives, highlighting the structural versatility of deuteroporphyrin-IX (Clezy & Diakiw, 1975).
Exploration in Photodynamic Therapy
- Research by Xu et al. (1993) on a new porphyrin preparation, Photocarcinorin (PsD-007), highlighted its components, including deuteroporphyrin IX derivatives. These derivatives showed significant photobiological activity, suggesting their potential in photodynamic therapy for cancer treatment (Xu et al., 1993).
Biochemical Analysis and Internal Standards
- Carlson et al. (1984) developed an internal standard for porphyrin analysis using a derivative of deuteroporphyrin IX. This standard was essential for high-performance liquid chromatographic resolution of porphyrins in clinical settings, demonstrating the utility of deuteroporphyrin IX in biochemical analysis (Carlson et al., 1984).
properties
IUPAC Name |
3-[18-(2-carboxyethyl)-13-ethenyl-8-(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O5/c1-7-21-16(2)26-14-31-34(20(6)39)19(5)27(38-31)12-24-17(3)22(8-10-32(40)41)29(36-24)15-30-23(9-11-33(42)43)18(4)25(37-30)13-28(21)35-26/h7,12-15,20,35,38-39H,1,8-11H2,2-6H3,(H,40,41)(H,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPRKBHRSWJRBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332411 | |
Record name | AGN-PC-0JRCBQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl | |
CAS RN |
77222-65-2 | |
Record name | 7-Des(1-hydroxyethyl)-7-ethenyl hematoporphyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077222652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGN-PC-0JRCBQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-DES(1-HYDROXYETHYL)-7-ETHENYL HEMATOPORPHYRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H8GR50XSY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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